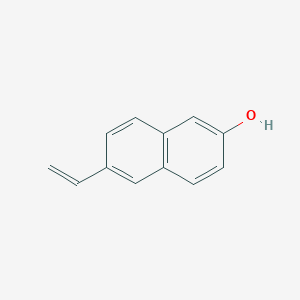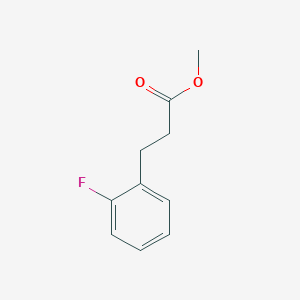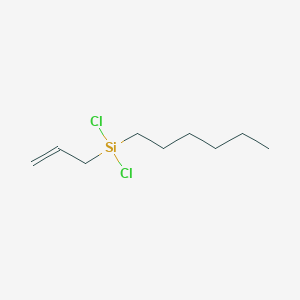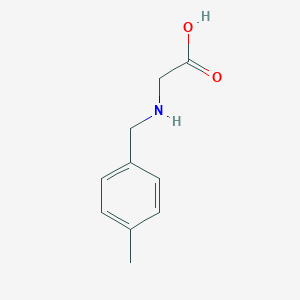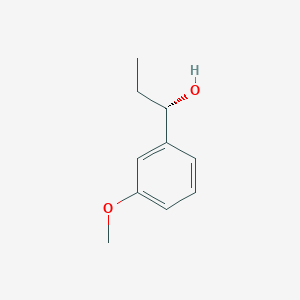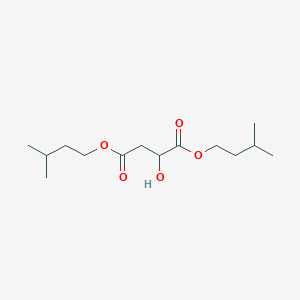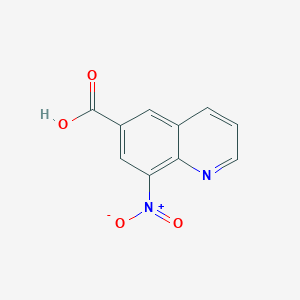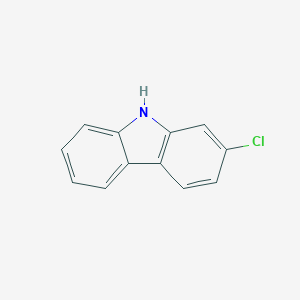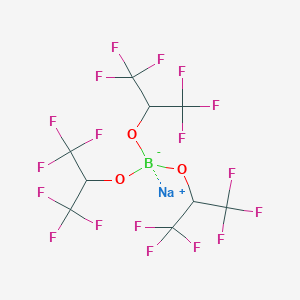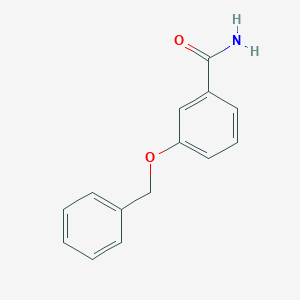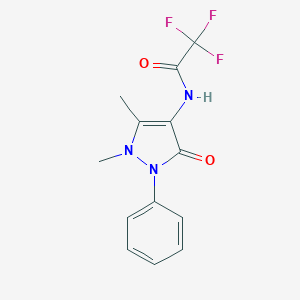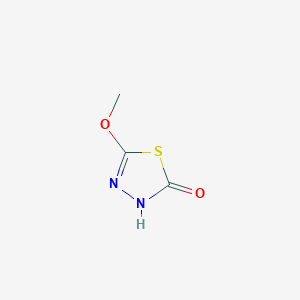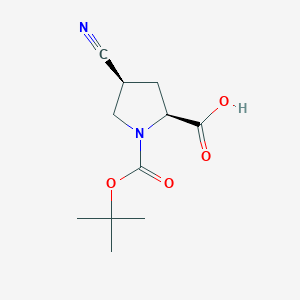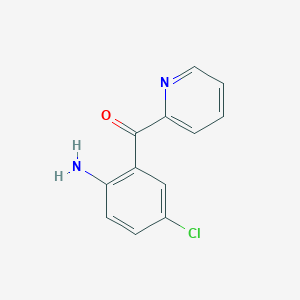
(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone
概要
説明
“(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone” is a chemical compound with the molecular formula C12H9ClN2O . It has a molecular weight of 232.66 g/mol . This compound is also known by other names such as “4-CHLORO-2-(PYRIDINE-2-CARBONYL)ANILINE” and "Methanone, (2-amino-5-chlorophenyl)-2-pyridinyl-" .
Molecular Structure Analysis
The molecular structure of “(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone” can be represented by the canonical SMILES string: C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone” include a molecular weight of 232.66 g/mol, a computed XLogP3-AA value of 3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 232.0403406 g/mol . The topological polar surface area is 56 Ų .
科学的研究の応用
Production of Chiral Intermediates
(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is used in the production of chiral intermediates, such as (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol (S-CPMA), an important component of the anti-allergic drug Betahistine. The stereoselective reduction of this compound is achieved using carbonyl reductase-producing microorganisms, highlighting its significance in pharmaceutical manufacturing processes (Ni, Zhou, & Sun, 2012).
Synthesis and Characterization in Drug Development
This compound also plays a role in the synthesis and characterization of novel derivatives with potential therapeutic applications. It serves as a base for synthesizing compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl variant, which have been studied for their antibacterial properties (Shahana & Yardily, 2020). Additionally, it is used in the creation of 1,3-oxazole clubbed pyridyl-pyrazolines, which have shown significant anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
The compound's derivatives are also subject to molecular docking studies to understand their potential in combating various diseases. For instance, novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activity Research
Furthermore, research into new pyridine derivatives, such as 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, which are used to prepare various methanone derivatives, has shown varied and modest antimicrobial activities, indicating the compound’s relevance in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
特性
IUPAC Name |
(2-amino-5-chlorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDJMTDZULLTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302084 | |
| Record name | (2-amino-5-chlorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone | |
CAS RN |
1830-42-8 | |
| Record name | 1830-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-amino-5-chlorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


